molecular formula C17H34ClNO3 B12755657 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxypentanoate;hydrochloride CAS No. 94908-03-9

2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxypentanoate;hydrochloride

Katalognummer: B12755657
CAS-Nummer: 94908-03-9
Molekulargewicht: 335.9 g/mol
InChI-Schlüssel: VWBXXENPBUJWKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxypentanoate;hydrochloride is a chemical compound with the molecular formula C19H38ClNO3. It is known for its unique structure, which includes a diethylamino group, a cyclohexyl ring, and a hydroxypentanoate moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxypentanoate;hydrochloride typically involves the reaction of diethylaminoethanol with cyclohexyl-3-hydroxypentanoic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain the pure hydrochloride salt.

Analyse Chemischer Reaktionen

Types of Reactions

2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxypentanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxypentanoate;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxypentanoate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The cyclohexyl ring and hydroxypentanoate moiety contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
  • 2-(diethylamino)ethyl 2-cyclohexyl-3-ethyl-3-hydroxypentanoate;hydrochloride

Uniqueness

2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxypentanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various research fields, making it a valuable compound for scientific studies.

Eigenschaften

CAS-Nummer

94908-03-9

Molekularformel

C17H34ClNO3

Molekulargewicht

335.9 g/mol

IUPAC-Name

2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxypentanoate;hydrochloride

InChI

InChI=1S/C17H33NO3.ClH/c1-4-15(19)16(14-10-8-7-9-11-14)17(20)21-13-12-18(5-2)6-3;/h14-16,19H,4-13H2,1-3H3;1H

InChI-Schlüssel

VWBXXENPBUJWKE-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(C1CCCCC1)C(=O)OCCN(CC)CC)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.